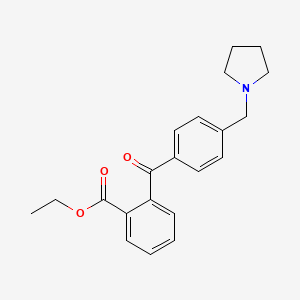

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is also known by its IUPAC name, ethyl 2-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate . This compound is characterized by the presence of a benzophenone core, a pyrrolidine ring, and an ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.

Major Products

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro and halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: Shares the benzophenone core but lacks the pyrrolidine and ester groups.

4’-Pyrrolidinomethyl benzophenone: Similar structure but without the carboethoxy group.

Ethyl 4’-pyrrolidinomethyl benzophenone: Similar but with variations in the ester group.

Uniqueness

2-Carboethoxy-4’-pyrrolidinomethyl benzophenone is unique due to its combination of a benzophenone core, a pyrrolidine ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS Number: 898776-11-9) is a synthetic compound belonging to the benzophenone class, characterized by its unique structure that includes a pyrrolidinyl group and an ethoxycarbonyl moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C21H23NO3, with a molecular weight of 351.42 g/mol. The compound is typically found as a brown oil with a purity of approximately 97% .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Membrane Interaction : The pyrrolidinyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and potential efficacy against target cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to disrupted cell proliferation and survival mechanisms.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially acting against a range of pathogenic microorganisms.

Antimicrobial Activity

Research has demonstrated that derivatives of benzophenone compounds exhibit significant antimicrobial effects. For instance, studies have shown that structurally similar compounds possess varying degrees of activity against bacteria and fungi. The minimum inhibitory concentrations (MIC) for various strains are summarized in the table below:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 30 | |

| Candida albicans | 40 | |

| Benzophenone Derivative A | Staphylococcus epidermidis | 20 |

| Pseudomonas aeruginosa | 35 |

These results suggest that this compound has moderate antimicrobial activity, comparable to other known antibacterial agents .

Anticancer Activity

In vitro studies have indicated that this compound may exert anticancer effects by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of tyrosine kinases, similar to the well-known anticancer drug Imatinib. Specific findings include:

- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : IC50 values for cell proliferation inhibition were found to be approximately 15 μM for MCF-7 and 10 μM for HeLa cells, indicating substantial cytotoxicity at these concentrations.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzophenone derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

- Cancer Cell Line Study : Another investigation focused on the effects of this compound on HeLa cells. The study revealed that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Propiedades

IUPAC Name |

ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNPIVRBDUVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642737 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-11-9 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.